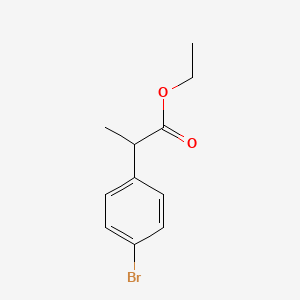

Ethyl 2-(4-bromophenyl)propanoate

Description

Contextual Significance in Organic Chemistry and Synthesis

In the broader context of organic chemistry, arylpropanoic acids and their esters are a well-established class of compounds, with many derivatives exhibiting significant biological activity. For instance, several non-steroidal anti-inflammatory drugs (NSAIDs) belong to this chemical family. The bromo- and ester- functionalities in Ethyl 2-(4-bromophenyl)propanoate offer strategic points for molecular modification. The bromine atom can participate in cross-coupling reactions, such as Suzuki or Heck couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The ester group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups, or it can be used in reactions such as Claisen condensations.

While specific, in-depth research on this compound itself is not extensively documented in publicly available literature, its structural motifs are present in molecules that are subjects of intense study. For example, the synthesis of related compounds like 2-(4-bromophenyl)-2-methylpropanoic acid, a key intermediate for the antihistamine fexofenadine, highlights the importance of the 2-arylpropanoic acid scaffold. google.com

Overview of Research Trajectories for Arylpropanoate Esters

The research trajectories for arylpropanoate esters are diverse and continue to expand. A significant area of focus remains in medicinal chemistry, where these compounds and their derivatives are explored for a wide range of therapeutic applications. The development of new synthetic methodologies to access enantiomerically pure arylpropanoates is another active area of research, driven by the fact that the biological activity of chiral drugs often resides in a single enantiomer.

Furthermore, arylpropanoate esters serve as valuable building blocks in the synthesis of complex natural products and other target molecules. nih.govchimia.chnih.gov The ability to functionalize both the aromatic ring and the propanoate side chain provides chemists with a powerful tool for molecular design and construction. Research is also directed towards the development of novel catalytic systems that can efficiently and selectively transform arylpropanoate esters into desired products.

Chemical and Physical Properties of this compound

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 111914-79-5 |

| Molecular Formula | C₁₁H₁₃BrO₂ |

| Molecular Weight | 257.12 g/mol |

This table contains data sourced from chemical databases and may be computed rather than experimentally determined.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, based on the known spectra of similar compounds, the expected spectral characteristics can be predicted.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Peaks |

|---|---|

| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), a quartet for the methine proton, a doublet for the methyl group on the propanoate chain, and signals in the aromatic region for the para-substituted benzene (B151609) ring. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, the methine and methyl carbons of the propanoate chain, and four distinct signals for the aromatic carbons due to the para-substitution pattern. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with characteristic isotopic peaks for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). |

This table represents predicted data based on the analysis of similar chemical structures and has not been experimentally verified from public sources.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-bromophenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-3-14-11(13)8(2)9-4-6-10(12)7-5-9/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHNBIRCJWQMENU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 2 4 Bromophenyl Propanoate

Established Synthetic Routes and Optimizations

Esterification Reactions and Catalytic Systems

The direct esterification of 2-(4-bromophenyl)propanoic acid with ethanol (B145695) is a common method to produce the target ethyl ester. This reaction, known as Fischer esterification, is an equilibrium process and requires an acid catalyst to proceed at a reasonable rate. masterorganicchemistry.com

Commonly used catalysts include strong mineral acids like sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com The use of a large excess of the alcohol reactant can shift the equilibrium towards the product side. masterorganicchemistry.com Studies on the esterification of propanoic acid have shown that increasing the catalyst concentration and reaction temperature can significantly enhance the reaction rate and yield. ceon.rs For instance, using a molar ratio of propanoic acid/1-propanol/H₂SO₄ of 1/10/0.20 at 65°C resulted in a 96.9% yield of n-propyl propanoate after 210 minutes. ceon.rs

Alternative catalytic systems have also been explored to create more environmentally friendly and efficient processes. These include solid acid catalysts, such as clay-supported heteropolyacids, which have been used in the esterification of propanoic acid with 1,2-propanediol. rsc.org N-halosuccinimides, like N-bromosuccinimide (NBS), have also been promoted as efficient and selective catalysts for the direct esterification of aryl and alkyl carboxylic acids under mild conditions. nih.gov Microwave-assisted esterification using N-fluorobenzenesulfonimide (NFSi) as a catalyst has also been shown to be a rapid and efficient method. mdpi.com

Table 1: Comparison of Catalytic Systems for Esterification

| Catalyst System | Reaction Conditions | Advantages |

| Sulfuric Acid (H₂SO₄) | Excess alcohol, elevated temperature | High yield, well-established |

| N-bromosuccinimide (NBS) | Neat reaction conditions | Mild conditions, high selectivity |

| N-fluorobenzenesulfonimide (NFSi) / Microwaves | Microwave irradiation | Rapid reaction times, energy saving |

| Clay-supported Heteropolyacid | High temperature (180°C) | Solid catalyst, potentially reusable |

Bromination Strategies for Arylpropanoic Acid Precursors

A key step in the synthesis is the selective bromination of an arylpropanoic acid precursor, such as 2-phenylpropanoic acid, at the para-position of the phenyl ring.

One approach involves the direct bromination of 2-methyl-2-phenylpropanoic acid using bromine in an aqueous medium. This method has been shown to be highly selective for the para-isomer, which is crucial for the synthesis of pure fexofenadine. google.comgoogle.com The reaction can be performed under acidic, neutral, or alkaline conditions, avoiding the use of hazardous halogenated hydrocarbon solvents. google.com For example, bromination in a neutral aqueous medium can yield 2-(4-bromophenyl)-2-methylpropanoic acid with approximately 99% purity. google.com In another instance, recrystallization of the crude product from aqueous methanol (B129727) yielded the desired product with 99.2% purity and a 78% yield. patsnap.com

Another strategy involves the bromination of trans-cinnamic acid, which yields 2,3-dibromo-3-phenylpropanoic acid. iucr.org This can then potentially be converted to the desired product through subsequent reactions. The stereochemistry of this addition reaction is influenced by the reaction conditions. murov.info

Alkylation Approaches

Alkylation is another critical step to introduce the ethyl propanoate moiety. One documented method involves the esterification of 4-bromophenylacetic acid followed by methylation of the benzylic carbon. google.comgoogle.com This process, however, has drawbacks for industrial applications due to the use of expensive and hazardous reagents like methyl iodide and sodium hydride, as well as the multi-step synthesis of the starting material. google.comgoogle.com

A more direct alkylation approach involves reacting a phenol (B47542) with ethyl 2-bromopropionate. For instance, the synthesis of ethyl 2-[4-(4-chloroanilinomethyl)phenoxy]propionate was achieved by reacting 4-(4-chloroanilinomethyl)phenol with ethyl 2-bromopropionate in the presence of sodium ethoxide. prepchem.com A similar strategy could potentially be adapted for the synthesis of ethyl 2-(4-bromophenyl)propanoate. Another method involves the alkylation of 4-nitrophenol (B140041) with ethyl bromoacetate, followed by the reduction of the nitro group. mdpi.com

Novel Synthetic Pathways and Mechanistic Considerations

Recent research has focused on developing more selective, efficient, and sustainable methods for the synthesis of this compound and related compounds.

Development of Highly Selective Synthesis Protocols

The development of highly selective bromination methods has been a significant advancement. As mentioned earlier, the use of an aqueous medium for the bromination of 2-methyl-2-phenylpropanoic acid provides excellent selectivity for the desired para-isomer, minimizing the formation of ortho and meta isomers. google.comgoogle.com This is a considerable improvement over older methods that required multiple crystallizations to isolate the pure product. google.com

Biocatalysis offers another avenue for highly selective synthesis. Esterases from the bHSL family have been engineered to kinetically resolve racemic ethyl 2-arylpropionates, leading to the production of the desired (S)-enantiomer with high enantiomeric excess. frontiersin.org While this study focused on other arylpropionic acids, the principle could be applied to the synthesis of enantiomerically pure ethyl (S)-2-(4-bromophenyl)propanoate.

Role of Transition Metal Catalysis in Cross-Coupling Methods

Transition metal-catalyzed cross-coupling reactions represent a powerful tool for the synthesis of complex organic molecules. While direct examples for the synthesis of this compound via cross-coupling were not found in the provided search results, the principles are highly relevant.

For instance, transition metal catalysts are used in the Heck arylation of vinylacetamide and the coupling of vinyl derivatives with amides to form N-acetyl enamides, which are precursors to chiral amines. orgsyn.org These types of reactions could potentially be adapted to form the carbon-carbon bond in the target molecule.

Furthermore, palladium-catalyzed reactions are widely used for C-C bond formation. A process for preparing methyl 2-(4-bromophenyl)-2-methylpropanoate has been described involving the esterification of 4-bromophenylacetic acid followed by methylation. google.comgoogle.com While this specific example does not involve a cross-coupling reaction for the main carbon skeleton, it highlights the use of multi-step syntheses where transition metal catalysis could potentially streamline the process by enabling direct arylation or related cross-coupling strategies.

Green Chemistry Approaches in Synthetic Design

The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, have spurred innovation in the synthesis of this compound and related 2-arylpropanoic acids. Key areas of development include the use of environmentally friendly solvents and catalysts, and the design of more atom-economical reaction pathways.

A notable advancement in the synthesis of related compounds, which can be extrapolated to the synthesis of the target molecule's precursors, is the use of water as a reaction medium. For instance, the selective bromination of 2-methyl-2-phenylpropanoic acid to produce 2-(4-bromophenyl)-2-methylpropanoic acid, a close structural analog, has been successfully carried out in an aqueous medium. google.comgoogle.com This approach avoids the use of hazardous organic solvents like carbon tetrachloride, which is a Class I solvent and toxicologically objectionable for industrial applications. google.com The reaction in water can proceed under neutral, acidic, or alkaline conditions, offering flexibility and leading to a high yield of the desired para-isomer. google.comgoogle.com

The subsequent esterification of the parent acid, 2-(4-bromophenyl)propanoic acid, to its ethyl ester is a standard transformation. Green approaches to this step focus on the use of solid acid catalysts or biocatalysts (enzymes) to replace traditional mineral acids like sulfuric acid, which are corrosive and generate significant waste. For the broader class of 2-arylpropanoic acids, carbonylation of aryl olefins or aryl alkyl halides presents a more atom-economical route. google.com Research in this area aims to develop novel catalyst systems that operate under mild reaction conditions, offering high reaction rates and selectivity, thus minimizing energy consumption and by-product formation. google.com

The table below summarizes some green chemistry strategies applicable to the synthesis of this compound and its precursors.

| Green Chemistry Principle | Application in Synthesis | Research Findings |

| Safer Solvents | Use of water as a solvent for the bromination step of the precursor acid. | Achieves high selectivity for the desired para-isomer and avoids toxic organic solvents like carbon tetrachloride. google.comgoogle.com |

| Catalysis | Employment of heterogeneous solid acid catalysts or enzymes for esterification. | Reduces corrosion issues, simplifies catalyst recovery and recycling, and minimizes acidic waste streams. |

| Atom Economy | Carbonylation of aryl olefins or aryl alkyl halides to form the 2-arylpropanoic acid structure. | Offers a more direct and economical route compared to multi-step classical syntheses. google.com |

| Energy Efficiency | Development of catalysts that function under mild temperatures and pressures. | Lowers energy consumption and reduces the overall environmental footprint of the process. google.com |

Industrial Scale-Up and Process Optimization Research

The transition of a synthetic route from the laboratory to an industrial scale presents numerous challenges. For the production of this compound, and its parent acid, research has focused on overcoming these hurdles to develop robust, cost-effective, and safe manufacturing processes.

Another significant consideration for industrial application is the cost and hazard profile of the reagents. For example, a previously reported synthesis of a related methyl ester involved the use of sodium hydride, a highly flammable and hazardous reagent, and expensive reagents like trimethylsilyl (B98337) chloride and methyl iodide, making the process unsuitable for commercial scale. google.comgoogle.com The use of tetrahydrofuran (B95107) as a solvent also adds to the cost. google.comgoogle.com Research into alternative, more economical, and safer reagents and solvents is therefore a critical aspect of industrial process development.

The esterification of 2-(4-bromophenyl)propanoic acid to this compound on an industrial scale requires efficient methods to drive the reaction to completion and to purify the final product. A described industrial process for a similar methyl ester involves reacting the acid with methanol in the presence of sulfuric acid in a toluene (B28343) solvent. google.com The process includes a series of washes to neutralize the acid and remove impurities, followed by distillation under reduced pressure to isolate the pure ester. google.com Optimization of such processes would involve exploring reactive distillation, where the ester is continuously removed as it is formed to shift the equilibrium, or the use of fixed-bed reactors with solid catalysts for a continuous and more efficient process.

The table below outlines key research findings and challenges in the industrial scale-up and process optimization for the synthesis of this compound and its precursors.

| Process Aspect | Research/Optimization Focus | Key Findings and Challenges |

| Bromination Selectivity | Controlling the position of bromine substitution on the aromatic ring. | Aqueous medium favors the formation of the desired para-isomer, but formation of other isomers necessitates purification steps. google.comgoogle.com |

| Reagent and Solvent Cost/Safety | Replacing hazardous and expensive reagents like sodium hydride and solvents like tetrahydrofuran. | Development of processes using cheaper, safer, and more environmentally benign materials is crucial for industrial viability. google.comgoogle.com |

| Esterification Efficiency | Maximizing the conversion of the carboxylic acid to the ethyl ester. | Use of reactive distillation or continuous flow reactors with solid catalysts can improve efficiency over traditional batch processes. google.com |

| Product Purification | Achieving high purity of the final ester product. | Multi-step workup including washes and vacuum distillation are typically required, adding to process complexity and cost. google.com |

Comprehensive Analysis of Chemical Reactivity and Transformations

Electrophilic and Nucleophilic Substitution Reactions on the Bromophenyl Moiety

The bromophenyl group of ethyl 2-(4-bromophenyl)propanoate is susceptible to both electrophilic and nucleophilic substitution reactions, though the conditions and outcomes of these reactions are dictated by the electronic nature of the substituents on the aromatic ring.

Electrophilic Aromatic Substitution:

Common EAS reactions include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group onto the aromatic ring. youtube.comyoutube.com The directing effects of the existing substituents would favor the formation of ethyl 2-(4-bromo-2-nitrophenyl)propanoate and ethyl 2-(4-bromo-3-nitrophenyl)propanoate.

Halogenation: Further halogenation, such as bromination or chlorination, can occur in the presence of a Lewis acid catalyst like FeBr3 or AlCl3. youtube.com The incoming halogen will primarily substitute at the positions ortho to the bromine atom.

Friedel-Crafts Alkylation and Acylation: These reactions are generally not effective on strongly deactivated rings. masterorganicchemistry.com The presence of the deactivating bromo and ester groups makes Friedel-Crafts reactions with this compound challenging.

Nucleophilic Aromatic Substitution:

The bromine atom on the phenyl ring can be replaced by strong nucleophiles under specific conditions. savemyexams.comchemguide.co.uk This type of reaction, known as nucleophilic aromatic substitution (NAS), is generally difficult for aryl halides unless there are strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.com While the propanoate group is electron-withdrawing, more forcing conditions such as high temperatures and pressures, or the use of specific catalysts, are often necessary to facilitate these substitutions. Common nucleophiles that can be used include ammonia, amines, and alkoxides. youtube.com

Reactions Involving the Ester Functionality

The ester group of this compound is a key site for various chemical transformations, including hydrolysis, transesterification, and reduction.

Hydrolysis and Transesterification Studies

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(4-bromophenyl)propanoic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide. chemguide.co.uk Acid-catalyzed hydrolysis is also possible but is an equilibrium process.

Transesterification: This process involves the conversion of the ethyl ester to another ester by reacting it with a different alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol (B129727) would yield mthis compound. The efficiency of transesterification is influenced by factors such as the molar ratio of the alcohol to the ester, catalyst concentration, and reaction temperature. mdpi.com

Reduction Reactions to Corresponding Alcohols

The ester functionality can be reduced to a primary alcohol, 2-(4-bromophenyl)propan-1-ol. A powerful reducing agent like lithium aluminum hydride (LiAlH4) is typically required for this transformation. doubtnut.comresearchgate.net The reaction involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester.

Stereoselective Reactions and Chiral Derivatization

The alpha-carbon of this compound is a stereocenter, meaning the compound exists as a pair of enantiomers. This opens up possibilities for stereoselective reactions and the synthesis of chiral derivatives.

The separation of these enantiomers can be achieved through chiral chromatography. researchgate.nettsijournals.com Alternatively, chiral derivatizing agents can be used to convert the enantiomers into diastereomers, which can then be separated by standard chromatographic techniques. sigmaaldrich.comnih.gov Examples of chiral derivatizing agents include chiral amines or alcohols that react with the ester or the corresponding carboxylic acid. nih.gov

Once separated, the individual enantiomers can be used in stereoselective syntheses to produce enantiomerically pure products. This is particularly important in the pharmaceutical industry, where the different enantiomers of a drug can have vastly different biological activities.

Functionalization of the Alpha-Carbon

The alpha-carbon, being adjacent to the carbonyl group of the ester, possesses acidic protons. This allows for deprotonation by a suitable base to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles, allowing for the introduction of new functional groups at the alpha-position.

For instance, the enolate can undergo alkylation by reacting with an alkyl halide. This reaction provides a route to synthesize more complex derivatives with substituted alpha-carbons.

Comparative Reactivity Studies with Analogous Compounds

The reactivity of this compound can be better understood by comparing it to its analogues.

Ethyl 2-phenylpropanoate: Lacking the bromine atom, this compound is more susceptible to electrophilic aromatic substitution due to the reduced deactivation of the aromatic ring.

Ethyl 2-(4-chlorophenyl)propanoate: The reactivity would be very similar to the bromo-analogue, as chlorine and bromine have similar electronic effects.

Ethyl 3-(4-bromophenyl)propanoate: In this isomer, the ester group is further away from the aromatic ring, diminishing its electron-withdrawing influence on the ring. nih.govnih.gov Consequently, the aromatic ring in this compound would be slightly more activated towards electrophilic substitution compared to this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, signal integrations, and spin-spin coupling, a detailed structural map can be constructed.

The ¹H-NMR spectrum of ethyl 2-(4-bromophenyl)propanoate provides specific information about the number and chemical environment of the protons. The spectrum is expected to show five distinct signals corresponding to the five non-equivalent sets of protons in the molecule.

Ethyl Ester Protons: The ethoxy group (-OCH₂CH₃) gives rise to two characteristic signals: a quartet corresponding to the methylene (B1212753) protons (-OCH₂) and a triplet for the terminal methyl protons (-CH₃). The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons, while the triplet results from the coupling of the methyl protons with the two adjacent methylene protons.

Propanoate Chain Protons: The chiral methine proton (-CH) on the propanoate backbone appears as a quartet, as it is coupled to the three protons of the adjacent methyl group. Conversely, the methyl group protons (-CH(C₆H₄Br)CH₃) appear as a doublet, being coupled to the single methine proton.

Aromatic Protons: The para-substituted bromophenyl ring produces a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the bromine atom (H-3' and H-5') are chemically equivalent, as are the protons meta to the bromine atom (H-2' and H-4'). These two sets of protons couple with each other, resulting in two signals with integration values of 2H each.

Interactive Data Table: Predicted ¹H-NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| -CH(Ar)CH₃ | ~1.50 | Doublet (d) | ~7.2 | 3H | a |

| -OCH₂CH₃ | ~1.20 | Triplet (t) | ~7.1 | 3H | b |

| -OCH₂ CH₃ | ~4.12 | Quartet (q) | ~7.1 | 2H | c |

| -CH (Ar)CH₃ | ~3.69 | Quartet (q) | ~7.2 | 1H | d |

| Ar-H (meta to Br) | ~7.25 | Doublet (d) | ~8.5 | 2H | e |

| Ar-H (ortho to Br) | ~7.45 | Doublet (d) | ~8.5 | 2H | f |

The ¹³C-NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. For this compound, eight distinct signals are expected, corresponding to each unique carbon atom in the structure.

Carbonyl Carbon: The ester carbonyl carbon (C=O) is the most deshielded and appears significantly downfield.

Aromatic Carbons: Four signals are expected for the aromatic ring. The carbon atom bonded to the bromine (C-Br) is readily identifiable, as is the carbon atom attached to the propanoate side chain (C-ipso). The two sets of equivalent aromatic CH carbons (C-2'/C-6' and C-3'/C-5') will produce two distinct signals.

Aliphatic Carbons: The four aliphatic carbons—the methine carbon (-CH), the two carbons of the ethyl group (-OCH₂ and -CH₃), and the methyl carbon of the propanoate chain—will each produce a separate signal in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹³C-NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

| C =O | ~173.5 | g |

| C -ipso (Aromatic) | ~140.0 | h |

| C H (Aromatic) | ~129.5 | i |

| C H (Aromatic) | ~131.8 | j |

| C -Br (Aromatic) | ~121.5 | k |

| -OC H₂CH₃ | ~61.0 | l |

| -C H(Ar)CH₃ | ~45.0 | m |

| -CH(Ar)C H₃ | ~21.5 | n |

| -OCH₂C H₃ | ~14.1 | o |

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. sdsu.edu For this compound, cross-peaks would confirm the following connectivities:

Between the -OCH₂- protons and the -OCH₂CH₃ protons.

Between the -CH(Ar)- proton and the -CH(Ar)CH₃ protons.

Between the adjacent aromatic protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. emerypharma.comsdsu.edu It allows for the definitive assignment of each carbon signal based on the already-assigned proton spectrum. For instance, the proton signal at ~3.69 ppm would show a cross-peak with the carbon signal at ~45.0 ppm, confirming the identity of the methine group.

Interactive Data Table: Expected 2D NMR Correlations

| Experiment | Correlated Nuclei (Proton ↔ Proton/Carbon) | Purpose |

| COSY | H(c) ↔ H(b) | Confirms ethyl group connectivity |

| COSY | H(d) ↔ H(a) | Confirms propanoate chain connectivity |

| COSY | H(e) ↔ H(f) | Confirms adjacent aromatic protons |

| HSQC | H(a) ↔ C(n) | Assigns propanoate methyl group |

| HSQC | H(b) ↔ C(o) | Assigns ethyl methyl group |

| HSQC | H(c) ↔ C(l) | Assigns ethyl methylene group |

| HSQC | H(d) ↔ C(m) | Assigns methine carbon |

| HSQC | H(e) ↔ C(i) | Assigns one set of aromatic CH |

| HSQC | H(f) ↔ C(j) | Assigns the other set of aromatic CH |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The IR spectrum for the closely related ethyl 2-(4-bromophenyl)acetate shows characteristic absorption bands that are expected to be present in the target compound. nih.gov

Carbonyl (C=O) Stretch: A very strong and sharp absorption band is expected around 1735 cm⁻¹, which is characteristic of the ester carbonyl group.

C-O Stretches: Two distinct C-O stretching vibrations associated with the ester linkage are anticipated in the 1300-1100 cm⁻¹ region.

C-H Stretches: Aliphatic C-H stretching from the ethyl and methyl groups will appear just below 3000 cm⁻¹, while aromatic C-H stretching will be observed just above 3000 cm⁻¹.

Aromatic C=C Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the phenyl ring.

C-Br Stretch: The vibration of the carbon-bromine bond is expected to produce a signal in the fingerprint region, typically between 600 and 500 cm⁻¹.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C=C bonds, which are often weak in the IR spectrum. nih.gov

Interactive Data Table: Characteristic IR Absorption Bands

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | Phenyl Ring | ~3050 | Medium-Weak |

| C-H Stretch (Aliphatic) | -CH₃, -CH₂-, -CH- | 2850-2980 | Medium |

| C=O Stretch | Ester | ~1735 | Strong, Sharp |

| C=C Stretch | Phenyl Ring | 1600, 1480 | Medium-Weak |

| C-O Stretch | Ester | 1100-1300 | Strong |

| C-Br Stretch | Aryl Halide | 500-600 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of UV or visible light. The chromophores in this compound are the bromophenyl group and the ester carbonyl group.

The primary electronic transitions expected are π → π* and n → π*. libretexts.orgslideshare.net

π → π Transitions:* These are high-intensity transitions associated with the π-electron system of the aromatic ring and the carbonyl group. The benzene (B151609) ring typically shows a primary absorption (E2 band) around 200-210 nm and a secondary, fine-structured absorption (B band) around 255-265 nm. libretexts.org Substitution on the ring will cause shifts in these absorptions.

n → π Transition:* This is a low-intensity (forbidden) transition involving the promotion of a non-bonding electron from the oxygen of the carbonyl group to an anti-bonding π* orbital. It is expected to appear as a weak shoulder at a longer wavelength than the π → π* transition of the carbonyl group.

Interactive Data Table: Expected UV-Vis Electronic Transitions

| Transition | Chromophore | Expected λₘₐₓ (nm) | Intensity |

| π → π* (E2 Band) | Phenyl Ring | ~210 | High |

| π → π* (B Band) | Phenyl Ring | ~265 | Medium |

| n → π* | Carbonyl (C=O) | ~280-300 | Low |

Mass Spectrometry for Molecular Mass Determination and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization.

The molecular ion peak (M⁺) for this compound would appear as a characteristic doublet, with two peaks of nearly equal intensity separated by 2 m/z units (e.g., at m/z 256 and 258). This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).

Common fragmentation pathways for esters and halogenated aromatic compounds would lead to several key fragment ions: libretexts.orgnih.gov

Loss of the ethoxy radical (•OCH₂CH₃, 45 Da) to yield a bromophenyl-substituted acylium ion.

Loss of the entire ethoxycarbonyl group (•COOCH₂CH₃, 73 Da).

Cleavage to form the stable bromophenyl cation [C₆H₄Br]⁺.

Loss of a bromine atom, although less common than benzylic cleavage.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z (for ⁷⁹Br/⁸¹Br) | Fragment Ion | Description |

| 256 / 258 | [C₁₁H₁₃BrO₂]⁺ | Molecular Ion (M⁺) |

| 211 / 213 | [C₉H₈BrO]⁺ | Loss of ethoxy radical (M - 45) |

| 183 / 185 | [C₈H₈Br]⁺ | Loss of ethoxycarbonyl radical (M - 73) |

| 155 / 157 | [C₆H₄Br]⁺ | Bromophenyl cation |

| 171 | [C₁₁H₁₄O₂]⁺ | Loss of Br radical (from M⁺ + H) |

| 45 | [C₂H₅O]⁺ | Ethoxy cation |

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Elucidation

While SC-XRD provides the most definitive structural data, a specific single-crystal X-ray structure for this compound is not publicly available in the searched crystallographic databases. However, related structures, such as those of other functionalized bromophenyl derivatives, have been successfully characterized using this method. nih.govresearchgate.netnih.gov For a hypothetical analysis of this compound, the crystallographic data would be presented in a standardized format, as illustrated in the table below.

Table 1: Hypothetical Single Crystal X-ray Diffraction Data for this compound. This table is for illustrative purposes to show the type of data obtained from an SC-XRD experiment and is not based on experimental results for the title compound.

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₁₁H₁₃BrO₂ |

| Formula Weight | 257.12 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.543 |

| b (Å) | 8.215 |

| c (Å) | 13.678 |

| α (°) | 90 |

| β (°) | 109.25 |

| γ (°) | 90 |

| Volume (ų) | 1117.4 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.528 |

| R-factor (%) | 4.5 |

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are indispensable for assessing the purity of this compound and for separating its enantiomers. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like this compound. For purity analysis, a reversed-phase HPLC method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water.

A critical application of HPLC for this compound is the determination of enantiomeric excess. Since this compound possesses a chiral center at the second carbon of the propanoate chain, it exists as a pair of enantiomers. These stereoisomers often exhibit different biological activities. Their separation requires a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for this purpose. nih.gov The choice of mobile phase, often a mixture of alkanes like hexane (B92381) and an alcohol modifier like isopropanol, is crucial for achieving optimal separation. researchgate.net The development of such chiral separation methods is vital for ensuring the stereochemical purity of the final product. researchgate.netresearchgate.net

Table 2: Typical HPLC Conditions for Chiral Separation of Arylpropanoate Esters. This table presents a generalized set of conditions based on methods for similar compounds and is intended as a guide.

| Parameter | Typical Conditions |

|---|---|

| Column | Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. It is well-suited for assessing the purity of this compound by detecting volatile impurities from the synthesis, such as residual solvents or starting materials. In GC, the sample is vaporized and swept by a carrier gas through a capillary column containing the stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase.

When coupled with a Mass Spectrometer (MS), GC/MS becomes an even more formidable analytical tool. The mass spectrometer fragments the molecules eluting from the GC column and separates the resulting ions based on their mass-to-charge ratio. This provides a unique fragmentation pattern, or mass spectrum, that acts as a molecular fingerprint, allowing for definitive identification of the parent compound and any impurities. GC/MS methods are developed to be highly sensitive and specific, capable of detecting and quantifying impurities at very low levels. ijraset.com For structurally related compounds, established GC methods and retention indices are available, which can serve as a starting point for method development. nih.gov

Table 3: Illustrative GC/MS Method Parameters for Purity Analysis. This table outlines a hypothetical GC/MS method for the analysis of this compound.

| Parameter | Hypothetical Conditions |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Polysiloxane) ijraset.com |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) |

| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Transfer Line Temp | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-450 amu |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations would be instrumental in understanding the fundamental properties of Ethyl 2-(4-bromophenyl)propanoate.

Optimized Geometry and Conformational Analysis

A primary step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For this compound, this process would involve calculating the forces on each atom and iteratively adjusting their positions until a minimum energy configuration is found. This optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

Conformational analysis is also crucial, as rotation around single bonds (like the C-C bonds in the ethyl and propanoate fragments) can lead to different stable conformers. By systematically rotating these bonds and performing geometry optimization at each step, a potential energy surface can be mapped out. This would identify the global minimum energy conformer—the most likely structure of the molecule—as well as other local minima and the energy barriers between them.

Table 1: Exemplar Data from a DFT Geometry Optimization for this compound (Note: The following values are illustrative examples of what a DFT calculation would produce and are not from a published study on this specific molecule.)

| Parameter | Atom Pair/Trio/Quartet | Calculated Value |

|---|---|---|

| Bond Length | C-Br | ~1.90 Å |

| C=O | ~1.21 Å | |

| C-O (ester) | ~1.35 Å | |

| Bond Angle | O=C-O | ~124° |

| C-C-C (propanoate) | ~110° |

| Dihedral Angle | C(aromatic)-C-C=O | Variable (subject to conformation) |

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. researchgate.netresearchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A DFT calculation for this compound would provide the energies and spatial distributions of these orbitals.

HOMO: The HOMO would likely be localized on the electron-rich 4-bromophenyl ring, which contains π-electrons and the lone pairs of the bromine atom. This indicates that the initial site of an electrophilic attack would be on this ring.

LUMO: The LUMO is expected to be centered on the electron-deficient carbonyl group (C=O) of the ester functional group, which acts as an electron-withdrawing group. This suggests that a nucleophilic attack would target the carbonyl carbon.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Primarily located on the bromophenyl ring |

| LUMO | -0.8 | Primarily located on the ester carbonyl group |

| HOMO-LUMO Gap | 5.7 | Indicates high kinetic stability |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized bonds and lone pairs, resembling a Lewis structure. uni-muenchen.denumberanalytics.com This method is invaluable for analyzing charge distribution and delocalization effects. nih.govuni-muenchen.de

For this compound, NBO analysis would quantify:

Atomic Charges: It would calculate the partial charges on each atom, confirming the electrophilic nature of the carbonyl carbon and the nucleophilic character of the carbonyl oxygen.

Bond Polarization: The analysis details the composition of each bond, for example, showing the polarization of the C-Br and C=O bonds towards the more electronegative Br and O atoms, respectively.

Hyperconjugation: NBO analysis reveals stabilizing interactions between filled (donor) and empty (acceptor) orbitals. For instance, it could identify hyperconjugative interactions between the lone pair orbitals of the ester oxygen and the antibonding π* orbital of the carbonyl group, or between the π orbitals of the phenyl ring and adjacent antibonding orbitals. These interactions are crucial for understanding the molecule's stability and electronic communication. The energetic importance of these interactions is estimated using second-order perturbation theory. uni-muenchen.de

Non-Linear Optical (NLO) Properties Prediction and Evaluation

Non-linear optical (NLO) materials are of great interest for applications in telecommunications, optical switching, and data storage. nih.gov Computational methods, particularly DFT, can predict the NLO properties of a molecule, such as its first-order hyperpolarizability (β). nih.gov

The NLO response in organic molecules is often associated with a significant intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated system. While this compound contains a π-system (the phenyl ring) and groups with varying electronic character, it lacks the classic strong donor-acceptor structure and extended conjugation typically seen in high-performance NLO materials.

A theoretical evaluation would involve calculating the polarizability (α) and the first hyperpolarizability (β) tensors using DFT. The results would likely show a modest NLO response. However, such calculations are valuable for understanding the fundamental structure-property relationships and could guide the design of derivatives with enhanced NLO properties, for instance, by replacing the bromine with a strong donor group and adding an acceptor to extend conjugation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Scaffold Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity or other properties. nih.gov this compound belongs to the arylpropionic acid class, which includes many well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and naproxen. researchgate.netmdpi.com QSAR studies are frequently employed in the design and optimization of such compounds. researchgate.netnih.gov

In a QSAR study involving this scaffold, the following steps would be taken:

Dataset Compilation: A set of structurally similar arylpropionic acid derivatives with known biological activity (e.g., COX enzyme inhibition) would be assembled.

Descriptor Calculation: For each molecule in the series, including this compound, a wide range of molecular descriptors would be calculated. These can include constitutional, topological, geometric, and electronic descriptors. Many electronic descriptors, such as HOMO/LUMO energies and atomic charges, would be derived from the DFT calculations mentioned previously.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that relates the descriptors to the observed activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques. researchgate.net

By placing this compound within such a model, its potential anti-inflammatory activity could be predicted. This approach is invaluable for scaffold design, allowing for the virtual screening of novel derivatives and prioritizing the synthesis of compounds with the highest predicted potency. researchgate.net

Mechanistic Investigations of Reactions Involving Ethyl 2 4 Bromophenyl Propanoate

Elucidation of Reaction Pathways and Transition States

The elucidation of reaction pathways and the characterization of transition states are central to understanding the reactivity of ethyl 2-(4-bromophenyl)propanoate. This compound typically undergoes cross-coupling reactions, such as the Heck, Suzuki-Miyaura, and Sonogashira reactions, where the carbon-bromine bond is activated by a transition metal catalyst, most commonly palladium.

The generally accepted mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a low-valent palladium(0) species. This step forms a palladium(II) intermediate. The subsequent steps vary depending on the specific reaction. In the Heck reaction , this is followed by migratory insertion of an alkene into the aryl-palladium bond and subsequent β-hydride elimination to yield the arylated alkene product and regenerate the palladium(0) catalyst. nih.govmdpi.com The regioselectivity of the Heck reaction is influenced by both steric and electronic factors, with arylation typically occurring at the less substituted carbon of the alkene. nih.gov

In the Suzuki-Miyaura reaction , the arylpalladium(II) halide intermediate undergoes transmetalation with an organoboron reagent in the presence of a base. This is followed by reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. nih.govnih.gov Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to model the transition states of these elementary steps. For instance, in the Suzuki-Miyaura reaction of related aryl bromides, DFT calculations have helped to elucidate the structures and energies of the transition states for oxidative addition and transmetalation, providing insights into the rate-determining step of the catalytic cycle. mdpi.com

The Sonogashira coupling , which involves the reaction of an aryl halide with a terminal alkyne, also proceeds through a similar palladium-based catalytic cycle, often with the addition of a copper(I) co-catalyst. The copper acetylide, formed in situ, is believed to undergo transmetalation with the arylpalladium(II) complex. researchgate.netsquarespace.com

Kinetic Isotope Effect (KIE) Studies

Kinetic isotope effect (KIE) studies are a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step and understanding bond-breaking and bond-forming processes in the transition state. This is achieved by measuring the difference in reaction rates when an atom in the reactant is replaced by one of its heavier isotopes.

While specific KIE studies on reactions directly involving this compound are not extensively reported in the literature, valuable insights can be drawn from studies on analogous systems. For example, in the Mizoroki-Heck reaction of styrene (B11656) with iodobenzene, a significant primary kinetic isotope effect was observed when the vinylic hydrogens of styrene were replaced with deuterium. researchgate.net This indicates that the C-H bond cleavage during the β-hydride elimination step is rate-limiting. researchgate.net

In the context of the Suzuki-Miyaura reaction, a study on the coupling of aryl bromides with arylboronic acids revealed a 13C KIE at the carbon atom bearing the bromine. The observed KIE value was consistent with oxidative addition being the rate-determining step. This suggests that in the Suzuki-Miyaura coupling of this compound, the cleavage of the C-Br bond is likely a key event in the rate-determining step of the reaction.

| Reaction Type | Isotopically Labeled Position | Observed KIE | Implication |

| Mizoroki-Heck | Vinylic H/D in styrene | kH/kD > 1 | C-H bond cleavage is rate-limiting |

| Suzuki-Miyaura | 12C/13C at C-Br of aryl bromide | k12/k13 > 1 | Oxidative addition is rate-determining |

Table 1: Representative Kinetic Isotope Effects in Related Cross-Coupling Reactions.

Intermediate Characterization and Trapping Experiments

The direct observation and characterization of reactive intermediates in catalytic cycles are often challenging due to their transient nature. However, various techniques, including spectroscopic methods and trapping experiments, have provided evidence for the proposed intermediates in reactions involving aryl bromides like this compound.

In palladium-catalyzed cross-coupling reactions, the formation of the arylpalladium(II) intermediate after oxidative addition is a key step. While direct characterization of this intermediate for this compound is scarce, studies on similar aryl bromides have utilized techniques like NMR spectroscopy to identify and characterize such species, often by using specially designed ligands that stabilize the intermediate.

Trapping experiments offer an indirect method to probe the existence of specific intermediates. For instance, in a domino Heck/Hiyama cross-coupling reaction, a σ-alkylpalladium intermediate formed after the initial intramolecular Heck cyclization was successfully trapped by an arylsilane. rsc.orgresearchgate.net This provides strong evidence for the formation of the alkylpalladium species, which is a crucial intermediate in the Heck reaction pathway. rsc.orgresearchgate.net Such an approach could be conceptually applied to trap analogous intermediates in reactions of this compound.

Stereochemical Course of Reaction Pathways

The stereochemical outcome of reactions involving this compound is of significant interest, particularly when the reaction creates a new stereocenter or when the starting material is chiral. The stereocenter at the α-position of the propanoate moiety can be influenced by the reaction conditions and the nature of the catalyst.

In the context of cross-coupling reactions to synthesize α-arylpropanoic acids (profens), of which this compound is a precursor, maintaining or controlling the stereochemistry is crucial for obtaining the desired biologically active enantiomer. Stereospecific cross-coupling reactions, where the stereochemistry of the starting material is transferred to the product, have been developed. For example, nickel-catalyzed cross-coupling reactions of benzylic esters have been shown to proceed with high stereospecificity. nih.govnih.gov These reactions are believed to proceed through a two-electron oxidative addition pathway that avoids the formation of radical intermediates, which would lead to racemization. nih.govnih.gov

Similarly, stereospecific Suzuki-Miyaura cross-coupling reactions of enantioenriched secondary alkylboron compounds have been reported to proceed with a high degree of stereochemical retention or inversion, depending on the reaction conditions and ligands used. nih.gov Deuterium labeling studies have also been instrumental in elucidating the stereochemical pathways of palladium-catalyzed reactions, such as determining whether a particular step proceeds via a syn or anti addition or elimination.

Photoredox Catalysis and Radical Mediated Transformations

In recent years, photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. These reactions often proceed through radical intermediates, offering alternative reaction pathways to traditional transition metal-catalyzed cross-couplings.

This compound, as an aryl bromide, is a suitable substrate for photoredox-mediated transformations. In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, can either oxidize or reduce a substrate to generate a radical ion. For an aryl bromide, a single-electron reduction can lead to the formation of an aryl radical, which can then participate in various coupling reactions. nih.gov

For example, photoredox/nickel dual catalysis has been successfully employed for the cross-coupling of aryl bromides with other partners. nih.govrsc.org In this system, the photocatalyst generates an aryl radical, which is then captured by a nickel catalyst to form a high-valent nickel intermediate. This intermediate then undergoes reductive elimination to form the desired product. This approach has been used for C-H functionalization of amines with aryl halides. rsc.org

The generation of radical intermediates in these reactions can be confirmed by radical trapping experiments using agents like 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) or by spectroscopic techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy. nih.gov Furthermore, photocatalytic tandem radical cyclizations have been developed, showcasing the utility of radical intermediates in constructing complex molecular architectures. nih.gov

| Catalyst System | Reaction Type | Key Intermediate |

| Ir(ppy)3 / Ni(II) | Dual Catalysis Cross-Coupling | Aryl radical, Ni(III) species |

| Organic Dye / Amine | Reductive Dehalogenation | Aryl radical anion |

| Ru(bpy)3Cl2 | Atom Transfer Radical Addition | Aryl radical |

Table 2: Examples of Photoredox Catalysis Systems for Transformations of Aryl Bromides.

Applications in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block

In organic chemistry, building blocks are molecules that serve as the foundational units for constructing larger, more complex molecular architectures. Ethyl 2-(4-bromophenyl)propanoate fits this role adeptly. Its utility stems from the presence of multiple reactive sites: the bromine atom on the aromatic ring allows for cross-coupling reactions, the ester group can be hydrolyzed or transformed, and the position alpha to the carbonyl group can be functionalized. This versatility enables chemists to use it as a starting point for a diverse range of target molecules, particularly in the synthesis of pharmaceutical intermediates and novel materials. The 4-bromophenyl moiety is a common feature in many biologically active compounds, making this building block particularly relevant in medicinal chemistry.

Precursor for Complex Molecular Architectures

The strategic placement of its functional groups allows this compound to be an effective precursor for assembling intricate molecular designs. It provides a scaffold upon which chemists can build, adding complexity through sequential and controlled chemical reactions.

The 2-(4-bromophenyl)propanoate framework is a key component in the synthesis of various substituted aryl compounds. While direct transformations of this specific ethyl ester are part of proprietary research, related syntheses highlight the utility of this structural motif. For instance, a similar compound, (S)-Ethyl 3-(4-bromophenyl)butanoate, can be synthesized through an enantioselective Michael addition of p-bromophenyl boronic acid to ethyl crotonate. nih.gov This process creates valuable chiral building blocks for the pharmaceutical industry. nih.gov

Another related example is the preparation of 2-(4-bromophenyl)-2-methylpropanoic acid, a key intermediate for the antihistamine fexofenadine. google.com Its corresponding methyl ester, methyl 2-(4-bromophenyl)-2-methylpropanoate, is synthesized from 4-bromophenylacetic acid, demonstrating the importance of the bromophenyl propanoate structure in accessing complex substituted aromatic molecules. google.com These examples underscore the role of the core structure of this compound in generating a variety of substituted aryl compounds that are pivotal in medicinal chemistry. nih.govgoogle.com

The true value of a building block like this compound is often realized in the properties of the final molecules it helps create. Its derivatives, particularly heterocyclic compounds like indoles and quinolines, are integral to the development of new functional materials. These materials are designed to have specific biological or physical properties. For example, quinoline (B57606) derivatives synthesized from related precursors have shown potent antimicrobial activity against pathogens like Helicobacter pylori. mdpi.comresearchgate.net Furthermore, certain quinoline-based compounds exhibit the ability to inhibit microbial DNA gyrase, a crucial enzyme for bacterial survival, marking them as promising candidates for new antibiotics. The indole (B1671886) derivatives that can be synthesized downstream from this building block's core structure are also central to many pharmacologically active agents. nus.edu.sg Therefore, this compound serves as a critical starting point in synthetic pathways leading to materials with significant potential in medicine and materials science.

Use in Multi-Step Synthesis of Intermediates for Research Compounds

Multi-step synthesis is the cornerstone of creating complex organic molecules. This compound and its related structures are valuable intermediates in these extended synthetic sequences, enabling the assembly of elaborate research compounds.

The indole nucleus is a privileged scaffold in medicinal chemistry. The Fischer indole synthesis is a classic and reliable method for creating this ring system. It is important to note that this synthesis does not directly use this compound, but rather its corresponding hydrazone derivative, (E)-ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate . nih.govchemicalbook.com This key intermediate is typically formed by the condensation reaction between 4-bromophenylhydrazine and ethyl pyruvate (B1213749).

Once the hydrazone is formed, it undergoes an acid-catalyzed intramolecular cyclization to yield an indole ring. A specific example is the synthesis of 5-Bromo-2-ethyl carboxyl indole . In this process, (E)-ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate is treated with hot methanesulphonic acid, which facilitates the ring closure. This indole derivative can then be used in further synthetic steps to create more complex molecules, such as potential COX-2 inhibitors.

Table 1: Fischer Indole Synthesis Intermediate and Product

| Compound Name | Role in Synthesis |

| (E)-ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate | Hydrazone Intermediate |

| 5-Bromo-2-ethyl carboxyl indole | Final Indole Product |

Quinolines are another class of heterocyclic compounds with broad applications, particularly as antimicrobial and anti-inflammatory agents. mdpi.comresearchgate.net While a direct synthesis route from this compound to quinolines is not prominently documented in general literature, the synthesis of structurally related ethyl 2-(quinolin-4-yl)propanoates provides a clear illustration of how such molecules are constructed. mdpi.com

A common strategy, the Gould-Jacobs reaction, is used to build the core quinoline structure. mdpi.com This method involves several steps:

Substituted anilines are condensed with diethyl 2-(ethoxymethylene)malonate. mdpi.com

The resulting intermediate undergoes thermal cyclization to form a quinolone. mdpi.com

Hydrolysis and decarboxylation yield a 4-hydroxyquinoline. mdpi.com

This is converted to a 4-chloroquinoline (B167314) using a reagent like phosphorous oxychloride. mdpi.com

Finally, the 4-chloroquinoline is reacted with a nucleophile like diethyl sodiomethylmalonate to introduce the propanoate side chain, yielding the target ethyl 2-(quinolin-4-yl)propanoates. mdpi.com

This multi-step process demonstrates a viable pathway to quinoline structures bearing the 2-propanoate ester side chain, highlighting the synthetic strategies employed to create these valuable research compounds. mdpi.com

Table 2: Key Reagents in the Synthesis of Ethyl 2-(quinolin-4-yl)propanoates

| Reagent/Intermediate | Purpose |

| Substituted Anilines | Quinoline Ring Precursor |

| Diethyl 2-(ethoxymethylene)malonate | Quinoline Ring Precursor |

| Phosphorous Oxychloride | Conversion of hydroxyl to chloro group |

| Diethyl sodiomethylmalonate | Introduction of the propanoate side chain |

Thiazole (B1198619) Derivatives

The synthesis of thiazole derivatives often involves the Hantzsch thiazole synthesis, a well-established method that typically utilizes the condensation of an α-halocarbonyl compound with a thioamide. nih.govnih.gov While direct literature on the synthesis of thiazoles from this compound is not extensively documented, a plausible synthetic route can be extrapolated from the known reactivity of β-keto esters in thiazole synthesis. researchgate.netbepls.com

One potential pathway involves the initial halogenation of this compound at the α-position to generate an α-halo-β-keto ester intermediate. This intermediate can then be reacted with a thioamide, such as thiourea (B124793), to yield the corresponding aminothiazole derivative. The general scheme for this proposed synthesis is as follows:

α-Halogenation: this compound is treated with a halogenating agent, such as N-bromosuccinimide (NBS) or sulfuryl chloride, to introduce a halogen atom (Br or Cl) at the carbon adjacent to the carbonyl group.

Hantzsch Condensation: The resulting α-halo-β-keto ester is then condensed with a thioamide. The reaction proceeds through a series of steps involving nucleophilic attack of the thioamide sulfur on the electrophilic α-carbon, followed by intramolecular cyclization and dehydration to form the thiazole ring.

This approach allows for the introduction of various substituents on the thiazole ring by choosing the appropriate thioamide. For instance, using thiourea would lead to a 2-aminothiazole (B372263) derivative, while substituted thioamides would yield 2-substituted thiazoles.

Table 1: Proposed Synthesis of Thiazole Derivatives from this compound

| Step | Reactants | Reagents | Product |

| 1 | This compound | N-Bromosuccinimide (NBS) or Sulfuryl Chloride | Ethyl 2-bromo-2-(4-bromophenyl)propanoate or Ethyl 2-chloro-2-(4-bromophenyl)propanoate |

| 2 | Ethyl 2-halo-2-(4-bromophenyl)propanoate | Thiourea | Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate |

It is important to note that reaction conditions, such as solvent and temperature, would need to be optimized to achieve good yields and purity of the desired thiazole products. The use of a base is often required to facilitate the condensation step. rsc.org

Hydrazono Derivatives

The synthesis of hydrazono derivatives from this compound is well-documented and primarily proceeds via the Japp-Klingemann reaction. wikipedia.orgorganicreactions.orgchemeurope.com This reaction involves the coupling of a β-keto ester with an aryl diazonium salt, leading to the formation of a hydrazone with concomitant cleavage of the acyl group.

Alternatively, hydrazono derivatives can be synthesized by the direct condensation of a β-keto compound with a hydrazine. In the context of this compound, the corresponding hydrazono derivative, Ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate, can be synthesized from the reaction of ethyl pyruvate with 4-bromophenylhydrazine. chemicalbook.com

A typical procedure involves the reaction of ethyl pyruvate with 4-bromophenylhydrazine in the presence of a catalyst, such as polyphosphoric acid, at elevated temperatures (80-100°C) for 1-3 hours. Another reported method utilizes microwave irradiation in ethanol (B145695) with sodium acetate (B1210297) as a catalyst, significantly reducing the reaction time to approximately 5 minutes. chemicalbook.com

The resulting Ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate is a stable compound with the molecular formula C11H13BrN2O2. nih.gov

Table 2: Synthesis of Ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate

| Method | Reactants | Catalyst/Reagents | Conditions | Product |

| Method A | Ethyl pyruvate, 4-bromophenylhydrazine | Polyphosphoric acid | 80-100°C, 1-3 hours | Ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate |

| Method B | Ethyl pyruvate, 4-bromophenylhydrazine | Sodium acetate, Ethanol | Microwave irradiation, 100°C, 5 minutes | (E)-ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate |

These hydrazono derivatives are valuable intermediates in their own right, serving as precursors for the synthesis of other heterocyclic systems, such as indoles via the Fischer indole synthesis. wikipedia.orgchemeurope.com The presence of the bromo-phenyl group offers a site for further functionalization through various cross-coupling reactions.

Contributions to Materials Science Research

Incorporation into Polymer Synthesis for Tailored Properties

The structure of Ethyl 2-(4-bromophenyl)propanoate makes it a promising candidate for use as a functional initiator or monomer in various polymerization techniques, leading to polymers with precisely controlled architectures and properties.

One of the key areas where this compound could be utilized is in Atom Transfer Radical Polymerization (ATRP) . The carbon-bromine bond in this compound can act as an initiating site for the controlled polymerization of a wide variety of vinyl monomers. By using this compound as an initiator, it is possible to synthesize well-defined polymers with predictable molecular weights and narrow molecular weight distributions. The 4-bromophenyl group would then be located at the α-end of the polymer chain, providing a reactive handle for further functionalization. This approach allows for the synthesis of block copolymers, star polymers, and other complex architectures with tailored properties for applications in drug delivery, nanotechnology, and surface modification.

Furthermore, derivatives of this compound could be synthesized to act as monomers themselves. For example, by introducing a polymerizable group such as a vinyl or acryloyl moiety to the phenyl ring, the resulting monomer could be copolymerized with other monomers to introduce the 2-(4-bromophenyl)propanoate unit as a side chain. These side chains could then be used to modulate the physical and chemical properties of the resulting polymer, such as its solubility, thermal stability, and mechanical strength.

The table below outlines potential polymer architectures that could be achieved using this compound and its derivatives.

| Polymer Architecture | Method of Incorporation | Potential Properties and Applications |

| Linear Polymers with Functional End-Group | As an initiator in controlled radical polymerization (e.g., ATRP) | Well-defined molecular weight, low polydispersity. Useful for creating block copolymers and for surface modification. |

| Graft Copolymers | As a monomer derivative with a polymerizable group | Introduction of specific functionalities, leading to materials with tailored hydrophilicity, adhesion, or biocompatibility. |

| Dendritic and Hyperbranched Polymers | Through multi-functional initiator or monomer strategies | High degree of branching, leading to unique rheological and solubility properties. Potential use in coatings and as drug delivery vehicles. |

Development of Functional Materials with Specific Optical or Electronic Characteristics

The aromatic and bromo-functionalized nature of this compound suggests its potential utility in the development of functional materials with specific optical and electronic properties. The phenylpropanonate structure is a known component in some liquid crystalline materials. wikipedia.org Liquid crystal polymers (LCPs) are a class of materials that exhibit properties of both liquids and solids, and they are widely used in displays, sensors, and actuators.

By incorporating the 2-(4-bromophenyl)propanoate moiety into the main chain or as a side chain of a polymer, it may be possible to induce or modify liquid crystalline behavior. The rigid bromophenyl group can contribute to the mesogenic character required for liquid crystal formation. The chirality of the propanoate group could also lead to the formation of chiral liquid crystal phases, such as cholesteric phases, which are known for their unique optical properties, including selective reflection of light.

Moreover, the bromine atom on the phenyl ring serves as a reactive site for introducing various functional groups that can tune the optical and electronic properties. For instance, through Suzuki or Sonogashira coupling reactions, chromophores or electronically active groups could be attached to the polymer backbone. This could lead to the development of:

Electro-optic materials: Polymers whose refractive index changes in response to an applied electric field, for use in optical switches and modulators.

Photoluminescent polymers: Materials that emit light upon excitation, with potential applications in organic light-emitting diodes (OLEDs) and sensors.

Nonlinear optical (NLO) materials: Polymers that exhibit a nonlinear response to high-intensity light, useful for frequency conversion and optical data storage.

The following table summarizes the potential functional materials that could be developed from polymers incorporating this compound.

| Functional Material Type | Design Strategy | Potential Characteristics and Applications |

| Liquid Crystalline Polymers | Incorporation of the 2-(4-bromophenyl)propanoate moiety as a mesogenic unit. | Anisotropic optical and mechanical properties. Applications in displays, optical films, and sensors. |

| Electro-optic Polymers | Post-polymerization modification to attach electro-optic chromophores. | Electric-field dependent refractive index. Use in high-speed optical communication systems. |

| Photoluminescent Materials | Attachment of fluorescent or phosphorescent groups via the bromine atom. | Tunable emission wavelengths. Applications in OLEDs, solid-state lighting, and bio-imaging. |

While the direct synthesis and characterization of polymers from this compound are not yet widely reported, the foundational chemical principles and the properties of analogous structures strongly support its potential as a valuable component in the future of materials science. Further research in this area is anticipated to unlock novel materials with a wide range of advanced applications.

Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The synthesis of chiral molecules, such as the enantiomerically pure forms of profens, is a significant challenge in organic chemistry. Future research is intensely focused on discovering and refining catalytic systems that can achieve high levels of reactivity and stereoselectivity. researchgate.net The ideal catalyst should be inexpensive, readily available, and effective in small quantities, driving reactions to completion quickly and under mild conditions. nih.gov

A key area of development is in the realm of asymmetric catalysis, which aims to produce a desired enantiomer in high excess. researchgate.net This is crucial for many pharmaceutical applications where only one enantiomer of a drug is biologically active. Researchers are exploring various classes of catalysts, including transition metal complexes, organocatalysts, and biocatalysts, as alternatives to traditional methods. bohrium.com Organocatalysts, in particular, are gaining traction as they can be derived from abundant natural sources, like the amino acid valine, and can be prepared using inexpensive reagents. nih.gov These small organic molecules can catalyze reactions with high efficiency and enantioselectivity, often at room temperature. nih.gov

The development of bifunctional catalysts is another promising trend. These catalysts possess both an acidic and a basic site, allowing them to activate both the nucleophile and the electrophile in a reaction, leading to highly controlled and selective transformations. nih.gov The ongoing research in this area is expected to yield more robust and versatile catalytic systems for the synthesis of Ethyl 2-(4-bromophenyl)propanoate and its derivatives with unprecedented levels of control.

Integration into Flow Chemistry Methodologies for Efficient Production

The pharmaceutical industry is increasingly shifting from traditional batch manufacturing to continuous flow chemistry for the production of active pharmaceutical ingredients (APIs). acs.orgacs.org This modern approach offers numerous advantages, including enhanced safety, better process control, and improved efficiency. acs.orgnih.gov The ability to handle hazardous reagents and reactions safely is a significant benefit of flow chemistry. nih.govresearchgate.net

Flow chemistry systems, which often utilize microreactors, allow for precise control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields and purer products. acs.orgmdpi.com This technology is particularly well-suited for the multi-step synthesis of complex molecules, as it allows for the seamless integration of reaction and purification steps, eliminating the need to isolate intermediates. mdpi.com The automation of these processes can further increase throughput and sustainability. acs.orgacs.org

The integration of flow chemistry with other enabling technologies, such as photochemistry, electrochemistry, and microwave irradiation, is a key area of future research. acs.orgacs.org This combination has the potential to unlock new synthetic pathways and further enhance the efficiency and sustainability of chemical manufacturing. acs.org The application of flow chemistry to the synthesis of this compound and other arylpropanoic acids is an active area of investigation, with the goal of developing safer, more efficient, and scalable production methods. nih.govresearchgate.net

Advanced Computational Modeling for Predictive Synthesis and Reactivity

In recent years, computational chemistry has emerged as a powerful tool to complement experimental work in the field of asymmetric catalysis. researchgate.net By using computational models, researchers can gain a deeper understanding of reaction mechanisms and the factors that control stereoselectivity. researchgate.netnih.gov This knowledge is invaluable for the rational design of new and improved catalysts. researchgate.netbohrium.com

Density Functional Theory (DFT) is a widely used computational method that allows for the detailed study of transition state structures, which are the key to understanding and predicting the outcome of a chemical reaction. researchgate.netnih.gov These computational studies can help to explain why a particular catalyst is effective or not, and can guide the design of new catalysts with enhanced properties. researchgate.net